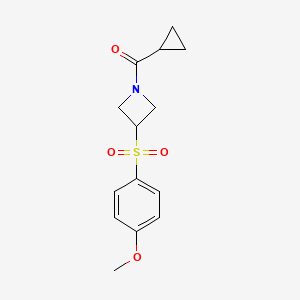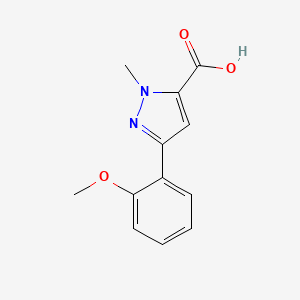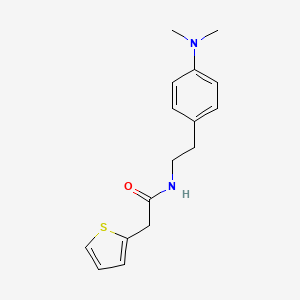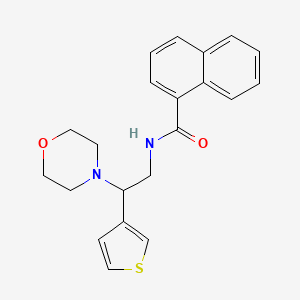
3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of certain compounds .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Organoboron compounds, which might be related to the synthesis of this compound, can be converted into a broad range of functional groups .Scientific Research Applications
Medicinal Chemistry and Drug Development
The piperidine nucleus in 3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one serves as a crucial building block for drug design. Researchers have explored its derivatives for their pharmacological potential. Notably, piperidines are present in over twenty classes of pharmaceuticals and alkaloids . Investigating the synthesis of substituted piperidines and their biological evaluation is essential for drug discovery.
Anticoagulant Activity
In a study by Modesto et al., a series of 4-(piperidin-1-yl)pyridine derivatives were synthesized. Compound 33 (Fig. 36) exhibited strong factor IIa inhibition and demonstrated a good anticoagulant effect . This finding highlights the potential of piperidine-containing compounds like our target molecule in anticoagulant therapy.
Anti-Inflammatory and Analgesic Properties
Derivatives of 3-methyl-2-phenyl-1-substituted indole were synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds showed promise in vitro and in vivo. For instance, (3-methyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(phenyl)methanone (Compound 33) demonstrated interesting properties . While this study focuses on indole derivatives, the piperidine moiety in our compound may exhibit similar effects.
properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)thiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-11-5-4-8-16(9-11)13-10-18-14-7-3-2-6-12(14)15(13)17/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIYLRHIZIGSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CSC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)
![Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2663658.png)





![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2663665.png)
![dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride](/img/structure/B2663666.png)
![3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one](/img/structure/B2663669.png)
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2663670.png)
![7-chloro-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2663671.png)
![2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline](/img/structure/B2663673.png)
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B2663675.png)